molecular formula C9H13NO3 B3291002 Monoethanolamine benzoate CAS No. 86912-67-6

Monoethanolamine benzoate

Cat. No. B3291002
CAS RN: 86912-67-6
M. Wt: 183.2 g/mol
InChI Key: WUGCLPOLOCIDHW-UHFFFAOYSA-N
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Description

Monoethanolamine benzoate, also known as MEA-benzoate, is a compound that has preservative characteristics . It is used in cosmetic products to prevent the growth of harmful bacteria, yeast, and mold . The molecular formula of Monoethanolamine benzoate is C7H6O2.C2H7NO .


Synthesis Analysis

Monoethanolamine benzoate can be synthesized through complexation, which is a process involving the formation of an organic salt . In one study, Monoethanolamine (MEA) was selected as the complexing agent to enhance the water solubility and antimicrobial activity of 3,5-dinitrobenzoic acid (DNBA) .


Molecular Structure Analysis

The molecular structure of Monoethanolamine benzoate consists of a benzoate ion and a monoethanolamine ion . The molecule is bifunctional, containing both a primary amine and a primary alcohol .


Chemical Reactions Analysis

Monoethanolamine (MEA) has been extensively studied as a solvent for CO2 capture . The underlying reaction mechanisms involve key elementary reactions and intermediates in 25–30 wt% aqueous MEA with CO2 .


Physical And Chemical Properties Analysis

Monoethanolamine is a colorless, viscous liquid with an odor resembling that of ammonia . It is hygroscopic, meaning it has the ability to attract and hold water molecules from the surrounding environment through absorption or adsorption . The molecular weight of Monoethanolamine is 61.0831 .

Scientific Research Applications

  • Plant Growth Regulation : MEA has been studied for its effects on plant growth. Crisan et al. (2007) investigated the inhibitory effects of monoethanolamine salts of para-substituted benzoic acids on cucumber seed germination. They found that these compounds, including MEA, affect germination rate, root and shoot length, fresh and dry biomass, and enzymatic activity in plants (Crisan, Grozav, Kurunczi, Ilia, & Bertea, 2007). A similar study by Crisan et al. (2009) on Arabidopsis thaliana also demonstrated the impact of MEA on seed germination and early seedling growth (Crisan, Grozav, & Bertea, 2009).

  • Surface Tension Properties : Idris et al. (2017) focused on the physical properties of MEA solutions, particularly surface tension, which is vital for the absorption of acid gases. Their study provides valuable thermodynamic data for engineering calculations (Idris, Han, Jayarathna, & Eimer, 2017).

  • Biodegradation in Soil : Wong et al. (2004) conducted research on the biodegradability of MEA in soil, observing its transformation into simpler compounds under various conditions. This study is crucial for understanding the environmental impact of MEA usage in industries such as natural gas processing (Wong, Bentley, Ndegwa, Chu, Gharibi, & Lunn, 2004).

  • Carbon Dioxide Capture : Han et al. (2011) explored the use of MEA in capturing carbon dioxide from coal-fired power plants. Their work included process simulations to analyze the efficiency and energy consumption of CO2 capture using MEA (Han, Graves, Neathery, & Liu, 2011). Additionally, Hartono, Orji, and Svendsen (2014) provided new measurements of physical properties of MEA solutions, contributing to the benchmark data for solvent development in post-combustion CO2 capture (Hartono, Orji, & Svendsen, 2014).

  • , and Andreoni (2015) conducted a first-principles reaction dynamics study to understand the mechanisms of CO2 capture and release in aqueous MEA solutions. Their work offers insights into the microscopic level processes involved in carbon capture technologies (Ma, Pietrucci, & Andreoni, 2015).
  • Chemical Reactions with Air Pollutants : Xie et al. (2014) investigated the atmospheric chemical reactions of MEA initiated by the OH radical. Understanding these reactions is crucial for assessing the environmental impact of MEA emissions, particularly in the context of amine-based postcombustion CO2 capture systems (Xie, Li, He, Wang, Zhang, & Chen, 2014).

  • Energy Saving in CO2 Capture Processes : Wang et al. (2019) proposed a monoethanolamine/1-propanol aqueous biphasic absorbent for enhanced CO2 capture technology. Their study provides insights into the energy savings and efficiency improvements possible with this solvent (Wang, Liu, Wang, Li, Zhang, Chen, Jiang, & Zhang, 2019).

  • High Pressure CO2 Absorption : Halim, Shariff, and Bustam (2015) reported on the absorption performance of Piperazine (PZ) promoted 2-Amino-2-Methyl-1-Propanol (AMP) blended solvent compared to MEA for CO2 removal from natural gas. This study is significant for understanding alternative solvents to MEA in high-pressure conditions (Halim, Shariff, & Bustam, 2015).

Safety And Hazards

Monoethanolamine is corrosive and can cause eye and skin burns . It may also cause respiratory irritation if inhaled . Chronic exposure may result in damage to the kidneys and liver . Monoethanolamine benzoate should not be used in cosmetic products in which N-nitroso compounds may be formed .

Future Directions

While Monoethanolamine has been extensively studied, there is still much to learn about its potential applications and safety implications . Future research may focus on developing more comprehensive kinetic models for use in modeling and optimizing the CO2 capture process . Additionally, the conformational changes of the molecule governed by the energies and peculiarities of the charge distribution and redistribution at the formation and/or breakage of certain hydrogen bonds is of not only theoretical interest but also practical importance .

properties

IUPAC Name

2-aminoethanol;benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.C2H7NO/c8-7(9)6-4-2-1-3-5-6;3-1-2-4/h1-5H,(H,8,9);4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGCLPOLOCIDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoethanolamine benzoate

CAS RN

4337-66-0
Record name Ethanol, 2-amino-, benzoate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4337-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MONOETHANOLAMINE BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTZ1PN1WPQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
TK Korolenko - 1984 - hero.epa.gov
… The corrosion inhibitor monoethanolamine benzoate had an LD[5][0] of 2680mg/g in mice … benzoic acid, monoethanolamine and monoethanolamine benzoate. Levels of the first 2 …
Number of citations: 0 hero.epa.gov
VV Paustovskaya, VF Torbin, TK Korolenko… - Likarska …, 1981 - hero.epa.gov
… The effect of OSSDXA, DXAN, benzotriazole (BTA), monoethanolamine benzoate (MEAB) and an oil-soluble salt of cyclohexylamine (OSSCXA) on ovarian function and the fetus was …
Number of citations: 3 hero.epa.gov
SA Balezin, LV Babich, YN Shekhter, LD Khoroshilova… - 1974 - apps.dtic.mil
The possibility of producing a single-layer anticorrosion wrapping paper for metal parts, by means of addition of various kinds of additives to the paraffinning compound, was investigated…
Number of citations: 3 apps.dtic.mil
M Crisan, P Bourosh, Y Chumakov… - Crystal growth & …, 2013 - ACS Publications
… Crystal structures of seven monoethanolamine benzoate salts have been studied to analyze the supramolecular architecture. The influence of dipole−dipole interactions between the …
Number of citations: 22 pubs.acs.org
Q Li, L Dong, Y Yang, Z Wu, H Zhu, Y Dong… - International Journal of …, 2020 - Elsevier
… xiamenensis, was due to the MWF containing the monoethanolamine benzoate and nonionic surfactant as the corrosion inhibitor and surfactant. Monoethanolamine benzoate is a kind …
Number of citations: 2 www.sciencedirect.com
Q Li, Y Dong, M Han, H Zhu, Y Shen… - Lubrication …, 2022 - Wiley Online Library
The microbial contamination of metalworking fluid (MWF) has been increasingly recognised as an issue in the machining industry. To investigate the effects of microbes on the …
Number of citations: 5 onlinelibrary.wiley.com
VS Saji - Progress in Organic Coatings, 2020 - Elsevier
… part of monoethanolamine benzoate, 2–4 triethanolamine, 0.5–2 thiourea, 1–3 sodium … The preparation method includes orderly adding monoethanolamine benzoate, triethanolamine, …
Number of citations: 16 www.sciencedirect.com
B Valdez‐Salas, M Schorr‐Wiener… - Corrosion inhibitors in …, 2020 - Wiley Online Library
The vapor phase corrosion inhibitors (VPCIs), also called volatile corrosion inhibitors, are a potential corrosion prevention strategy. This chapter describes the basics and fundamentals …
Number of citations: 3 onlinelibrary.wiley.com
A Ostonen, LS Ojala, P Uusi-Kyyny, A Penttilä… - International Journal of …, 2015 - Elsevier
… There was no data available on the solubility of CO 2 in monoethanolamine benzoate. Therefore, the appropriate Henry's law constant was replaced with that of CO 2 in water. Fig. …
Number of citations: 7 www.sciencedirect.com
M Garrabrant, J Newland, P Glanville, K Spicer… - 2022 - osti.gov
… as having excellent corrosion resistance in an environment of 90% relative humidity at a temperature of 50C for 70 days with four of the standard inhibitors: monoethanolamine benzoate…
Number of citations: 0 www.osti.gov

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